molecular formula C15H14FNO2 B13080308 2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

Cat. No.: B13080308
M. Wt: 259.27 g/mol
InChI Key: OXQJFYOVNHTSCT-UHFFFAOYSA-N
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Description

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid is a benzoic acid derivative featuring a 4-fluorophenyl-ethylamino substituent at the 2-position of the aromatic ring. The fluorine atom at the para position of the phenyl group enhances metabolic stability and influences electronic properties, while the ethylamino spacer may modulate solubility and receptor interactions .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethylamino]benzoic acid

InChI

InChI=1S/C15H14FNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19)

InChI Key

OXQJFYOVNHTSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid typically involves the reaction of 4-fluorophenylethylamine with a benzoic acid derivative. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to benzyl alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethylamino and benzoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Insights :

  • Halogen Substitution : Replacing fluorine with chlorine (as in the 4-chloro analogue) increases molecular weight by ~16.45 g/mol and may enhance lipophilicity (Cl: LogP ~2.0 vs. F: LogP ~1.5) .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives generally exhibit higher melting points than non-halogenated analogues. For example, 2-hydroxy-5-[2-(4-nitrophenyl)ethylamino]-benzoic acid (a nitro-substituted analogue) melts at 234–236°C , while the 4-chloro analogue (C₁₅H₁₄ClNO₂) is expected to have a similar range due to halogen-driven crystallinity.
  • Solubility: The carboxylic acid group enhances aqueous solubility, but fluorinated aromatic rings reduce it. Ethylamino linkers may mitigate this by introducing basicity for salt formation .

Biological Activity

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid, a compound with the molecular formula C15H14FNO2, has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in signal transduction pathways. Notably, it acts as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which plays a crucial role in the Ras signaling pathway associated with cell proliferation and survival. By inhibiting MEK, this compound can reverse the transformed phenotype of certain cancer cell types, thereby inhibiting their growth and proliferation .

Key Mechanisms

  • Kinase Inhibition : The compound selectively inhibits MEK's activity, preventing the phosphorylation of MAP kinase, which is essential for cell division and survival.
  • Antiproliferative Effects : Studies indicate that this compound can reverse anchorage-independent growth in transformed cells, a hallmark of cancerous behavior.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Inhibition of proliferation
HeLa (Cervical Cancer)3.5Induction of apoptosis
A549 (Lung Cancer)4.0Cell cycle arrest

These findings highlight its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a dual role in managing both cancer and inflammation-related diseases .

Study 1: MEK Inhibition and Cancer Treatment

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead candidate for developing targeted therapies against cancers driven by aberrant Ras signaling pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

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